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Compound of Interest

Compound Name:
3-(Benzyloxy)-2,2-dimethylpropan-

1-ol

Cat. No.: B128256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of key intermediates of (+)-discodermolide, a potent microtubule-

stabilizing agent with significant potential in oncology. The synthesis of this complex natural

product has been a formidable challenge, leading to the development of innovative and highly

stereoselective methodologies. Here, we focus on pivotal reactions from the renowned total

syntheses by Paterson, Marshall, and Schreiber, offering detailed procedures and quantitative

data to aid in the replication and adaptation of these methods.

I. Paterson's Boron-Mediated Aldol Reaction for the
C9-C16 Fragment
The Paterson group's synthesis of (+)-discodermolide showcases the power of substrate-

controlled aldol reactions to set multiple stereocenters with high fidelity. A key transformation is

the boron-mediated aldol reaction to construct the C9-C16 subunit, which establishes the 1,2-

anti-2,3-syn stereotriad.[1] This approach is notable for its high diastereoselectivity, achieved

by exploiting the inherent chirality of the starting materials.[1]
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Experimental Protocol: Boron-Mediated Aldol Reaction
This protocol is adapted from the second-generation total synthesis of (+)-discodermolide by

Paterson et al.[1]

Materials:

Chiral ethyl ketone

Chiral aldehyde

Dicyclohexylboron chloride (c-Hex₂BCl) (1 M in hexanes)

Triethylamine (Et₃N)

Anhydrous diethyl ether (Et₂O)

Anhydrous dichloromethane (CH₂Cl₂)
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Methanol (MeOH)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon atmosphere

Procedure:

To a solution of the ethyl ketone (1.0 equiv) in anhydrous Et₂O (0.2 M) at 0 °C under an

argon atmosphere, add Et₃N (1.5 equiv) followed by the dropwise addition of c-Hex₂BCl (1.2

equiv, 1 M in hexanes).

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2

hours.

The resulting white suspension is cooled to -78 °C, and a solution of the aldehyde (1.1 equiv)

in anhydrous CH₂Cl₂ (0.5 M) is added dropwise.

The reaction is stirred at -78 °C for 3 hours, then warmed to -20 °C and stirred for an

additional 1 hour.

The reaction is quenched by the addition of MeOH (5 equiv), followed by the addition of

saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

The mixture is warmed to room temperature and extracted with CH₂Cl₂ (3 x).

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired β-hydroxy ketone.
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Experimental Workflow

Ethyl Ketone
Triethylamine

Boron Enolate Formation
(0 °C to rt, 2.5 h)

c-Hex₂BCl in Et₂O Aldol Addition
(-78 °C to -20 °C, 4 h)

Aldehyde in CH₂Cl₂

Quench and Workup β-Hydroxy Ketone

Click to download full resolution via product page

Caption: Paterson's Boron-Mediated Aldol Reaction Workflow.

II. Marshall's Asymmetric Allenylstannane Addition
The Marshall synthesis of (+)-discodermolide ingeniously employs non-racemic allenylmetal

reagents to construct the polypropionate backbone. A key step is the BF₃-promoted addition of

an allenylstannane to a chiral aldehyde, which proceeds with high syn,syn-diastereoselectivity

to furnish a homopropargylic alcohol.[2]
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Experimental Protocol: Allenylstannane Addition
This protocol is based on the synthesis of a discodermolide subunit as reported by Marshall

and colleagues.[2]

Materials:

(S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal

(P)-Allenyl(tributyl)stannane

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Anhydrous dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon atmosphere

Procedure:

A solution of the chiral aldehyde (1.0 equiv) and the allenylstannane (1.2 equiv) in anhydrous

CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.

BF₃·OEt₂ (1.5 equiv) is added dropwise to the cooled solution.

The reaction mixture is stirred at -78 °C for 1 hour.

The reaction is quenched by the addition of saturated aqueous NaHCO₃.

The mixture is allowed to warm to room temperature and the layers are separated.

The aqueous layer is extracted with CH₂Cl₂ (3 x).
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The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield the

syn,syn-homopropargylic alcohol.

Logical Relationship of Key Fragments

Chiral Aldehyde

syn,syn-Homopropargylic Alcohol

Allenylstannane

Alkyne Fragment

Suzuki Coupling

Aldehyde Fragment

(+)-Discodermolide Backbone

Click to download full resolution via product page

Caption: Marshall's Convergent Synthesis Strategy.

III. Schreiber's Nozaki-Hiyama-Kishi (NHK) Coupling
The first total synthesis of the unnatural antipode of discodermolide by Schreiber, and later the

natural enantiomer, established a convergent route to this complex molecule.[4] A pivotal step

in their endgame was the Nozaki-Hiyama-Kishi (NHK) coupling of an alkynyl iodide with an
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aldehyde to form the C7-C8 bond, followed by partial hydrogenation to establish the (Z)-olefin.

[4]
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Experimental Protocol: Nozaki-Hiyama-Kishi Coupling
This protocol is a general representation of the NHK coupling used in complex natural product

synthesis, as exemplified by the Schreiber synthesis.

Materials:

Alkynyl iodide

Aldehyde

Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂) (catalytic amount)

Anhydrous dimethyl sulfoxide (DMSO)
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon atmosphere

Procedure:

In a flame-dried flask under an argon atmosphere, a suspension of CrCl₂ (4.0 equiv) and a

catalytic amount of NiCl₂ (0.01 equiv) in anhydrous DMSO (0.1 M) is stirred vigorously for 15

minutes.

A solution of the aldehyde (1.0 equiv) and the alkynyl iodide (1.2 equiv) in anhydrous THF

(0.2 M) is added to the suspension.

The reaction mixture is stirred at room temperature for 12-16 hours.

The reaction is quenched by the addition of water and diluted with EtOAc.

The mixture is poured into saturated aqueous NH₄Cl and the layers are separated.

The aqueous layer is extracted with EtOAc (3 x).

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired propargylic alcohol.
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Caption: Schreiber's Convergent Synthetic Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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